![molecular formula C17H15N3OS B5773461 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide, also known as GSK2981278, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action is being investigated in order to determine its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
In preclinical studies, N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide has been shown to have anti-inflammatory and anti-tumor effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its specificity for the enzyme IKKβ, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for further development. One limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain assays.
Future Directions
There are several potential future directions for the development of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide. One potential direction is the investigation of this compound as a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be investigated as a potential treatment for various types of cancer. Further studies are needed to determine the full extent of the therapeutic potential of this compound and to optimize its efficacy and safety for clinical use.
Synthesis Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide involves a multi-step process that includes the reaction of 4-ethylbenzaldehyde with thiourea to form 4-(4-ethylphenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with nicotinoyl chloride to produce N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-12-5-7-13(8-6-12)15-11-22-17(19-15)20-16(21)14-4-3-9-18-10-14/h3-11H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMHIRNLUCGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.